Increased Hydrogen-Bond Acceptor Capacity Versus IBMX: Implications for Supramolecular Interactions
The target compound possesses 5 hydrogen-bond acceptor atoms, compared to 3 for the widely used non‑selective phosphodiesterase inhibitor IBMX [1]. This difference arises from the additional carbonyl oxygen in the 7-(3-oxobutan-2-yl) side chain. A higher acceptor count can enhance aqueous solubility and influence binding to polar residues in protein active sites, making the compound a potentially stronger candidate for targets that rely on hydrogen‑bond networks for ligand recognition.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | IBMX (CAS 28822-58-4): 3 |
| Quantified Difference | +2 (67% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [2] |
Why This Matters
A 67% increase in hydrogen-bond acceptor capacity can significantly alter solubility and target engagement profiles, differentiating the compound for users requiring enhanced polar interactions.
- [1] PubChem Compound Summary for CID 4060690, Computed Properties: Hydrogen Bond Acceptor Count = 5. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3758 (IBMX), Computed Properties: Hydrogen Bond Acceptor Count = 3. National Center for Biotechnology Information (2025). View Source
